N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is a complex organic compound characterized by the presence of a bromophenyl group, a trifluoroethyl group, and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the bromophenyl and trifluoroethyl precursors. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. For example, the bromophenyl group can be introduced through a bromination reaction, while the trifluoroethyl group can be added via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfonamide derivatives, while reduction of the bromophenyl group can produce phenyl derivatives .
Scientific Research Applications
N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide
- N-[(1S)-1-(4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide
- N-[(1S)-1-(4-methylphenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide
Uniqueness
N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C12H15BrF3NOS |
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Molecular Weight |
358.22 g/mol |
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H15BrF3NOS/c1-11(2,3)19(18)17-10(12(14,15)16)8-4-6-9(13)7-5-8/h4-7,10,17H,1-3H3/t10-,19?/m0/s1 |
InChI Key |
YUXQSZNZGIKWCP-IHBJSSOOSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)Br)C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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